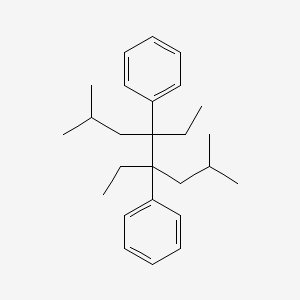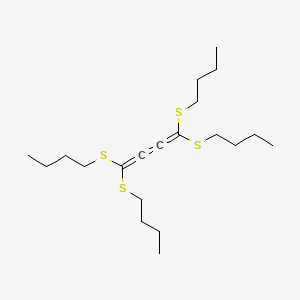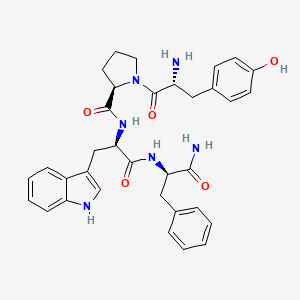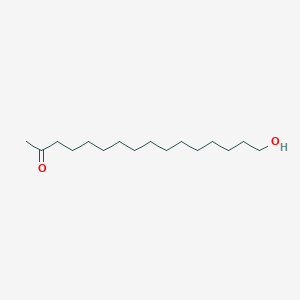
16-Hydroxyhexadecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroxyhexadecan-2-one is a long-chain fatty acid derivative with the molecular formula C16H32O3. . This compound is characterized by the presence of a hydroxyl group (-OH) at the 16th carbon and a ketone group (C=O) at the 2nd carbon of the hexadecanoic acid chain. It is commonly found in various natural sources and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Hydroxyhexadecan-2-one typically involves the hydroxylation of hexadecanoic acid. One common method is the catalytic oxidation of hexadecanoic acid using a suitable oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound often involves the biotransformation of hexadecanoic acid using microbial enzymes. Specific strains of bacteria or fungi are employed to hydroxylate the fatty acid at the desired position. This method is advantageous due to its high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 16-Hydroxyhexadecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid group, resulting in the formation of hexadecanedioic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol, yielding 16-hydroxyhexadecan-2-ol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification, to form esters with different alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Acidic or basic catalysts for esterification reactions.
Major Products Formed:
Oxidation: Hexadecanedioic acid.
Reduction: 16-Hydroxyhexadecan-2-ol.
Substitution: Various esters depending on the alcohol used.
Scientific Research Applications
16-Hydroxyhexadecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: It plays a role in the study of lipid metabolism and fatty acid biosynthesis.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable plastics, surfactants, and cosmetics.
Mechanism of Action
The mechanism of action of 16-Hydroxyhexadecan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. It may also influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
16-Hydroxyhexadecanoic acid: Similar structure but lacks the ketone group at the 2nd carbon.
Hexadecanedioic acid: Formed by the oxidation of 16-Hydroxyhexadecan-2-one.
16-Hydroxyhexadecan-2-ol: Formed by the reduction of the ketone group in this compound.
Uniqueness: this compound is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
421576-50-3 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
16-hydroxyhexadecan-2-one |
InChI |
InChI=1S/C16H32O2/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 |
InChI Key |
GHZMGEWMCWHMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


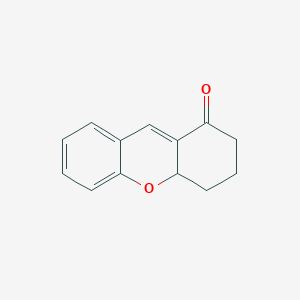

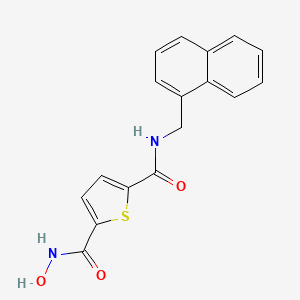

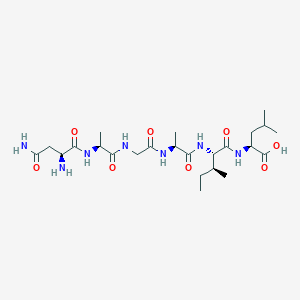
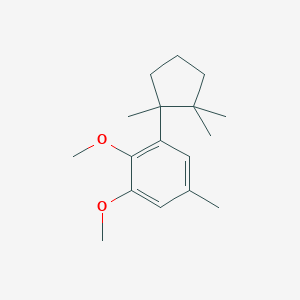

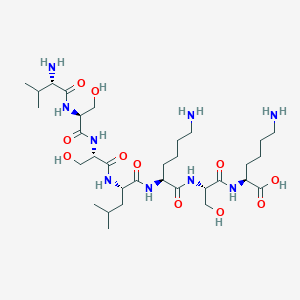

![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
